BMS 345541 (trifluoroacetate salt)

IKKβ Selectivity Kinase Profiling IKKα

BMS 345541 trifluoroacetate is the definitive allosteric IKKβ inhibitor for reproducible NF-κB research. Its non-ATP-competitive binding mechanism delivers unmatched selectivity—no activity against >15 unrelated kinases at 100 µM—eliminating off-target confounds that plague ATP-competitive alternatives. Validated oral dosing at 75 mg/kg achieves 86% tumor growth inhibition in SK-MEL-5 melanoma xenografts, with sustained serum levels ≥1 µM for hours after a single 10 mg/kg dose. This is the only well-characterized allosteric probe for IKKβ, enabling mechanistic studies inaccessible with ATP-site inhibitors. Procure with confidence for publication-grade in vitro and in vivo results.

Molecular Formula C14H17N5 · 2CF3COOH
Molecular Weight 483.4
Cat. No. B1162278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS 345541 (trifluoroacetate salt)
SynonymsIKK Inhibitor III
Molecular FormulaC14H17N5 · 2CF3COOH
Molecular Weight483.4
Structural Identifiers
SMILESCC1=CN=C2N1C3=C(C=CC(C)=C3)N=C2NCCN.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F
InChIInChI=1S/C14H17N5.2C2HF3O2/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;2*3-2(4,5)1(6)7/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);2*(H,6,7)
InChIKeyOWHLFAMVTWAXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS 345541 Trifluoroacetate Salt: Defining the Procurement Baseline for a Selective Allosteric IKKβ Inhibitor


BMS 345541 trifluoroacetate salt, the salt form of BMS-345541 (4(2′-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline), is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKKβ (IKK-2) and IKKα (IKK-1) [1]. Its primary mechanism involves binding to an allosteric site on the IKK enzyme, a mode of action distinct from ATP-competitive inhibitors, which enables unique selectivity and cellular effects [1][2]. In cell-free assays, BMS 345541 demonstrates an IC50 of 0.3 µM against IKKβ and 4 µM against IKKα [1][2].

BMS 345541 Trifluoroacetate Salt: Why a Generic IKK Inhibitor is Not a Suitable Substitute for Rigorous Research


The IKK inhibitor class is chemically and pharmacologically diverse, with distinct selectivity profiles, binding mechanisms, and in vivo behaviors that preclude simple interchangeability. BMS 345541 distinguishes itself through a well-documented allosteric binding mechanism [1] and a unique, narrow selectivity window. Unlike many IKK inhibitors that target the ATP-binding pocket and exhibit broader kinase inhibition, BMS 345541 demonstrates high fidelity for IKKβ over a panel of >15 unrelated kinases at 100 µM [2]. This specificity is critical for experiments where off-target effects must be minimized. Furthermore, its oral bioavailability and sustained serum levels in mouse models provide a practical advantage for in vivo studies [1]. Substituting BMS 345541 with another IKK inhibitor without careful consideration of these specific, quantitative performance metrics risks compromising the validity and reproducibility of research outcomes.

BMS 345541 Trifluoroacetate Salt: Head-to-Head Quantitative Evidence for Selection and Procurement


BMS 345541 IKKβ Selectivity: A 13-Fold Window and Broad Kinase Panel Sparing at 100 µM

BMS 345541 exhibits a clear, quantifiable selectivity profile, differentiating it from both more potent and less specific IKK inhibitors. Its IC50 for IKKβ is 0.3 µM, compared to 4 µM for IKKα, representing a 13.3-fold selectivity for the beta isoform [1][2]. This selectivity window is crucial as it sits between ultra-specific but less potent compounds and highly potent but less selective ATP-competitive inhibitors like TPCA-1 [3]. Furthermore, it demonstrates no activity against a panel of over 15 unrelated serine/threonine and tyrosine kinases, as well as IKKε, at concentrations up to 100 µM [2].

IKKβ Selectivity Kinase Profiling IKKα

BMS 345541 Cellular Potency: Consistent Cytokine Suppression Across a 1-5 µM Range

The cellular activity of BMS 345541 is characterized by a consistent and moderate potency range for inhibiting lipopolysaccharide (LPS)-stimulated pro-inflammatory cytokine production. In THP-1 monocytic cells, BMS 345541 inhibits the production of TNFα, IL-1β, IL-8, and IL-6 with IC50 values ranging from 1 to 5 µM [1]. This is a key differentiator from inhibitors like TPCA-1, which is an order of magnitude more potent in cell-free assays (IKKβ IC50 = 17.9 nM) but often requires higher concentrations in cellular assays due to potential off-target binding or cellular permeability issues [2].

Cellular IKKβ Inhibition Cytokine Inhibition THP-1 Cells

BMS 345541 Oral Pharmacokinetics: Sustained Serum Concentrations ≥1 µM for Hours in Mice

A critical advantage of BMS 345541 is its excellent oral pharmacokinetic profile in mice, enabling convenient and effective in vivo studies. Following a single oral dose of 10 mg/kg, serum drug levels are sustained at or above 1 µM for many hours [1]. This concentration is significant because it surpasses the cellular IC50 for cytokine inhibition (1-5 µM) [2]. This sustained exposure translates to functional inhibition, as demonstrated by a dose-dependent reduction in serum TNFα following intraperitoneal LPS challenge [1].

Oral Bioavailability Pharmacokinetics In Vivo IKKβ Inhibition

BMS 345541 In Vivo Efficacy: Dose-Dependent Tumor Growth Inhibition in Melanoma Xenografts

The in vivo efficacy of BMS 345541 is demonstrated in a melanoma xenograft model, where it produces dose-dependent tumor growth inhibition. Oral administration of 75 mg/kg BMS 345541 for 21 days resulted in significant inhibition of tumor growth across three different human melanoma cell lines: SK-MEL-5 (86 ± 2.8%), A375 (69 ± 11%), and Hs 294T (67 ± 3.4%) [1]. This efficacy is notable when compared to other IKK inhibitors. For instance, while TPCA-1 shows efficacy in a collagen-induced arthritis model at 20 mg/kg, direct comparative data in tumor models are lacking, highlighting the unique in vivo validation of BMS 345541 in oncology [2].

Melanoma Xenograft Tumor Growth Inhibition In Vivo IKKβ Inhibition

BMS 345541 Allosteric Binding: A Mechanism Distinct from ATP-Competitive Inhibitors

BMS 345541 operates through an allosteric binding mechanism on the IKK enzyme, a feature that fundamentally differentiates it from ATP-competitive inhibitors like TPCA-1, SC-514, and IKK-16 [1][2]. This was demonstrated through multiple inhibition analyses, showing that BMS 345541 binds mutually exclusively with respect to a peptide inhibitor but non-mutually exclusively with respect to ADP [1]. This allosteric binding is proposed to affect the active sites of IKK-1 and IKK-2 differently, explaining the compound's unique selectivity profile [1].

Allosteric Inhibitor IKKβ Binding Mode Non-ATP Competitive

BMS 345541 Salt Form Procurement: Trifluoroacetate vs. Hydrochloride and Free Base

For procurement, BMS 345541 is available as a free base and in salt forms (trifluoroacetate and hydrochloride). The choice of salt can impact solubility and experimental design. The trifluoroacetate salt of BMS 345541, like the hydrochloride salt, is a cell-permeable inhibitor of IKKα and IKKβ with IC50 values of 4 µM and 0.3 µM, respectively [1][2]. However, the trifluoroacetate salt is typically supplied as a solid with a molecular weight of 483.4 g/mol, which is higher than the hydrochloride salt (291.78 g/mol) .

Trifluoroacetate Salt Hydrochloride Salt Solubility

BMS 345541 Trifluoroacetate Salt: Optimal Research and Industrial Application Scenarios Based on Evidence


Dissecting IKKβ-Specific Signaling in Cancer Cell Lines

Researchers investigating the specific role of IKKβ in cancer cell signaling can use BMS 345541 trifluoroacetate salt at concentrations of 1-10 µM in vitro to inhibit IKKβ with high selectivity over IKKα and minimal off-target kinase effects [1][2]. Its allosteric binding mechanism [3] and the availability of detailed selectivity data [1] make it ideal for experiments where ATP-competitive inhibitors would confound results due to broader kinase inhibition.

Establishing Proof-of-Concept in Melanoma Xenograft Models

For in vivo oncology studies, particularly in melanoma, BMS 345541 trifluoroacetate salt is the inhibitor of choice. Oral dosing at 75 mg/kg daily for 21 days has been validated to produce significant, cell-line-specific tumor growth inhibition (up to 86%) in SK-MEL-5 xenografts [1]. This established efficacy model provides a direct path for researchers to test combination therapies or further explore IKKβ's role in tumor progression.

Conducting Long-Term Oral Dosing Studies in Mice

The oral bioavailability and sustained serum levels (≥1 µM for hours after a 10 mg/kg dose) of BMS 345541 [1] make it an excellent tool for chronic dosing studies where repeated injections or continuous infusions are impractical. This is particularly valuable for investigating the role of IKKβ in chronic inflammatory conditions like arthritis or colitis, where convenient oral administration reduces animal stress and improves protocol adherence.

Investigating Allosteric Regulation of IKK Enzymes

As one of the few well-characterized allosteric inhibitors of IKKβ, BMS 345541 trifluoroacetate salt is an essential chemical probe for studies focused on understanding non-ATP-competitive mechanisms of enzyme regulation [1]. Its unique binding mode, established through rigorous kinetic analysis [2], allows researchers to explore the functional consequences of targeting allosteric sites on the IKK complex, a research area not accessible with ATP-competitive tools like TPCA-1 or SC-514.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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